Europium(III) bromide hydrate (CAS 560069-78-5) is a highly soluble, rare-earth halide precursor essential for the synthesis of advanced luminescent materials, lead-free perovskites, and specialized coordination complexes. Characterized by its high water and polar organic solvent solubility, it serves as a critical source of Eu3+ ions where chloride or nitrate counterions are chemically incompatible. In industrial and research procurement, this hydrate is primarily selected for its distinct hard-soft acid-base behavior, its specific thermal decomposition pathways (readily reducing to Eu2+), and its role in generating deep-blue emitting colloidal nanocrystals (e.g., CsEuBr3). While highly hygroscopic, the hydrate form offers superior processability in solution-phase manufacturing compared to its anhydrous counterpart, reducing the need for strict inert-atmosphere handling during initial solvent dissolution [1].
Substituting Europium(III) bromide hydrate with the more ubiquitous Europium(III) chloride hydrate fundamentally alters the coordination environment and downstream material properties. Because Eu3+ is a hard Lewis acid, the softer bromide ligand creates distinct coordination motifs (such as the rare Br-Eu-Br geometry) and weaker metal-halogen bonds, which directly impact doping efficiency in heteroleptic frameworks and alter the bandgap in perovskite lattices[1]. Furthermore, attempting to substitute the hydrate with anhydrous Europium(III) bromide introduces severe handling bottlenecks, as the anhydrous form is acutely moisture-sensitive and prone to rapid degradation in ambient air. Conversely, using EuBr3·xH2O in high-temperature solid-state reactions without proper dehydration protocols leads to the formation of europium oxybromide (EuOBr) rather than pure halide phases, meaning procurement must strictly align the hydration state with the intended synthetic route [2].
In the synthesis of colloidal lead-free perovskite nanocrystals, the choice of europium halide precursor strictly dictates the phase purity and optical performance of the resulting material. Utilizing europium bromide precursors in conjunction with specific organic ligands (e.g., TOPBr2) enables the formation of phase-pure CsEuBr3 nanocrystals. This system achieves a measured photoluminescence quantum yield (PLQY) of 40.5% with a remarkably narrow full width at half-maximum (FWHM) of 24 nm at 430 nm. In contrast, alternative synthesis routes or mixed-halide systems often yield secondary phases (such as Eu2+:CsBr) that drastically reduce the PLQY to approximately 16.5% and shift the emission profile. Therefore, procuring high-purity EuBr3 is critical for maximizing the quantum efficiency of deep-blue optoelectronics [1].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) and FWHM |
| Target Compound Data | 40.5% PLQY, 24 nm FWHM (via optimized Eu-Br/TOPBr2 route) |
| Comparator Or Baseline | 16.5% PLQY (suboptimal ligand/halide route) |
| Quantified Difference | 2.45-fold increase in PLQY |
| Conditions | Colloidal synthesis of CsEuBr3 at 430 nm emission |
Buyers developing next-generation displays or lead-free optoelectronics must prioritize this specific bromide precursor to achieve commercially viable quantum yields and color purity.
The substitution of EuCl3 with EuBr3 in the synthesis of heteroleptic organic-inorganic frameworks reveals stark differences in coordination behavior. Because Eu3+ is a hard acid, it favors coordination with harder ligands like chloride. Studies on bismuth-organic compounds doped with europium show that while EuCl3 readily integrates into the host lattice to form isostructural complexes, the use of EuBr3 results in significantly lower doping efficiency. This is attributed to the unfavorable coordination environment created by the softer bromide ions, which forces rare Br-Eu-Br structural motifs. Consequently, EuBr3 cannot be used as a drop-in replacement for EuCl3 in standard coordination polymers, but is specifically required when soft-ligand interactions or halide-π stacking are targeted [1].
| Evidence Dimension | Lattice doping efficiency and structural motif formation |
| Target Compound Data | Low doping efficiency, forced Br-Eu-Br motif |
| Comparator Or Baseline | EuCl3 (High doping efficiency, isostructural integration) |
| Quantified Difference | Qualitative shift in coordination geometry preventing isostructural substitution |
| Conditions | Synthesis of heteroleptic Bi/Eu-TTA-terpy compounds in methanol |
Procurement teams must avoid substituting EuBr3 for EuCl3 when targeting standard hard-ligand coordination frameworks, reserving the bromide for specialized soft-ligand architectures.
The thermal stability of the Eu(III)-Br bond is significantly lower than that of the Eu(III)-Cl bond, providing a distinct processing advantage in the manufacturing of Eu2+-activated phosphors. At elevated temperatures (typically >700 °C) in vacuum or inert atmospheres, EuBr3 undergoes intrinsic thermal decomposition to yield EuBr2 and bromine gas. This self-reducing behavior allows for the generation of Eu2+-related luminescence without the need for highly hazardous reducing atmospheres (such as H2/N2 forming gas) that are strictly required to reduce EuCl3. Consequently, selecting the bromide precursor lowers process complexity and facility safety overhead during the solid-state synthesis of luminescent materials [1].
| Evidence Dimension | Thermal reduction threshold to Eu(II) |
| Target Compound Data | Intrinsic thermal reduction to EuBr2 at elevated temperatures (>700 °C) |
| Comparator Or Baseline | EuCl3 (Requires strong external reducing agents like H2 gas) |
| Quantified Difference | Elimination of explosive reducing gas requirements for Eu(II) generation |
| Conditions | High-temperature solid-state processing in inert or vacuum atmosphere |
Selecting the bromide precursor can eliminate the need for hazardous hydrogen gas in high-temperature phosphor manufacturing, streamlining facility safety requirements.
Europium(III) bromide hydrate is the essential precursor for synthesizing CsEuBr3 colloidal nanocrystals. Utilizing its specific halide chemistry enables manufacturers to achieve measured PLQY deep-blue emission (40.5%) suitable for wide-color-gamut displays, outperforming mixed-halide alternatives [1].
The compound is utilized in the high-temperature synthesis of Eu2+-activated green/cyan phosphors. Its intrinsic thermal reduction to EuBr2 at elevated temperatures simplifies the industrial process by removing the need for harsh, explosive reducing atmospheres (like H2 gas) that are required when using Europium chloride[2].
It is procured for the synthesis of specialized heteroleptic metal-organic frameworks where the soft bromide ligand is required to force specific structural motifs (e.g., Br-Eu-Br) or halide-π interactions that cannot be achieved with the harder Europium chloride precursor [3].
Irritant